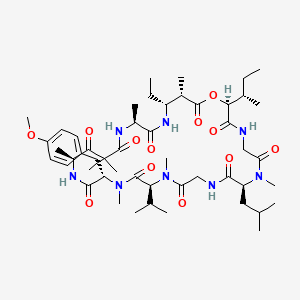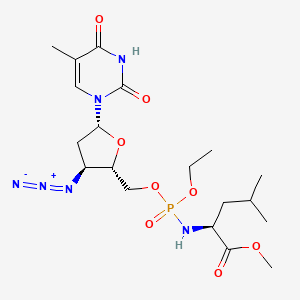
Benzo(ghi)fluoranthene, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H10 It is a derivative of benzo(ghi)fluoranthene, which is known for its complex structure consisting of fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl fluorene-9-carboxylate under specific conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(ghi)fluoranthene, methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzo(ghi)fluoranthene, methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on its biological effects, including potential mutagenic and carcinogenic properties, is ongoing.
Medicine: Investigations into its potential therapeutic applications and toxicological effects are conducted.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of benzo(ghi)fluoranthene, methyl- involves its interaction with cellular components. It can intercalate into DNA, potentially causing mutations and disrupting normal cellular processes. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene
- Fluoranthene
- Pyrene
- Chrysene
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different photophysical properties and biological activities .
Eigenschaften
CAS-Nummer |
51001-44-6 |
|---|---|
Molekularformel |
C19H12 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
InChI-Schlüssel |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)



![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)





![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

